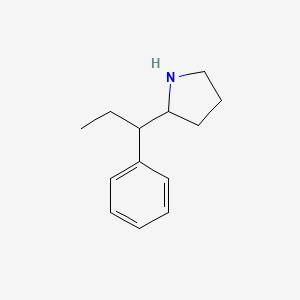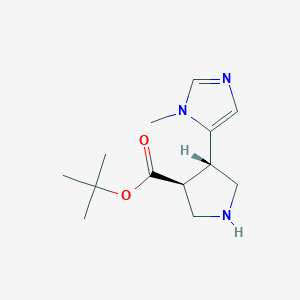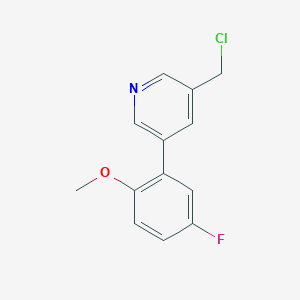
4-Fluoro-2-(5-fluoropyridin-2-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Fluoro-2-(5-fluoropyridin-2-yl)pyrimidine” is a type of fluorinated pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of fluorinated pyrimidines like “this compound” often involves several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The intracellularly formed nucleotides are responsible for the pharmacological effects .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrimidine ring and two fluorine atoms . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Chemical Reactions Analysis
Fluoropyridines can be conveniently prepared in good yields by the reaction of the corresponding pyridine with F2/N2 at the presence of strong acid . N-Fluoropyridinium tetrafluoroborates, hexafluoroantimonates, or hexafluorophosphates upon treatment with a base undergo an array of chemical reactions .科学的研究の応用
Clinical Relevance of Dihydropyrimidine Dehydrogenase Gene Polymorphisms
Single nucleotide polymorphisms (SNPs) in the dihydropyrimidine dehydrogenase gene (DPYD) affect enzyme activity and the severity of 5-fluorouracil (5-FU) toxicity. Pretherapeutic detection of specific DPYD gene SNPs can help avoid severe toxic side effects by adjusting the treatment dose in patients showing early grade 3 to 4 toxicity. This approach is suitable for clinical practice and enhances the safety of 5-FU administration (Morel et al., 2006).
Pharmacogenetics and 5-Fluorouracil Toxicity
Variants in the DPYD gene, encoding dihydropyrimidine dehydrogenase, have been identified as predictors of severe adverse toxicity to fluoropyrimidine drugs such as 5-FU. Genetic testing for DPYD variants before starting treatment with 5-FU can prevent serious, potentially lethal side effects (Gross et al., 2008).
Influence of DPYD * 2A Allele on 5-FU Treatment
The presence of the DPYD * 2A allele significantly affects the metabolism of 5-FU, leading to toxicity in individuals with reduced dihydropyrimidine dehydrogenase (DPD) activity. Testing for the DPYD * 2A allele prior to 5-FU therapy can guide dosage adjustments and alternative treatments, especially in populations with varying allele frequencies (Koudova et al., 2014).
DPD Deficiency and Severe 5-FU Toxicity
DPD deficiency, leading to severe 5-FU toxicity, underscores the importance of monitoring DPD activity in managing chemotherapy treatments. This genetic defect's frequency suggests a need for routine DPD activity assessment before FUra chemotherapy to adjust doses and prevent toxicity (Harris et al., 1991).
Methylation of DPYD Promoter Region and 5-FU Toxicity
Recent studies have explored the impact of DPYD promoter hypermethylation on DPD enzyme activity and its role in 5-FU toxicity. However, the evidence suggests that hypermethylation of the DPYD promoter region is not a major predictor of severe toxicity in 5-FU-based chemotherapy, indicating that other molecular alterations might contribute to the variability in treatment response and toxicity (Amstutz et al., 2008).
作用機序
Target of Action
Many fluorinated pyrimidines target enzymes involved in DNA synthesis, such as thymidylate synthase . “4-Fluoro-2-(5-fluoropyridin-2-yl)pyrimidine” may have similar targets.
Mode of Action
Fluorinated pyrimidines often inhibit their target enzymes, disrupting DNA synthesis and cell division . It’s possible that “this compound” acts in a similar way.
Biochemical Pathways
By inhibiting enzymes involved in DNA synthesis, fluorinated pyrimidines can disrupt the cell cycle and induce apoptosis . “this compound” might affect similar pathways.
Pharmacokinetics
Many similar compounds are well absorbed and distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The ultimate effect of “this compound” is likely to be cell death, as is typical for compounds that disrupt DNA synthesis .
将来の方向性
The future directions of “4-Fluoro-2-(5-fluoropyridin-2-yl)pyrimidine” and other fluorinated pyrimidines involve the development of new agricultural products having improved physical, biological, and environmental properties . The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .
特性
IUPAC Name |
4-fluoro-2-(5-fluoropyridin-2-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N3/c10-6-1-2-7(13-5-6)9-12-4-3-8(11)14-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGPTQWOMIJNED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C2=NC=CC(=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,1-dioxo-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1lambda6-thiolane-3-carboxamide](/img/structure/B2700902.png)

![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2700905.png)
![2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2700908.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2700910.png)
![5-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2700912.png)
![4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine](/img/structure/B2700913.png)
![3-(3-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2700914.png)



![N-(2,5-dimethoxyphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2700919.png)

![1-{4-[4-(1H-imidazol-1-yl)benzoyl]phenyl}-1H-imidazole](/img/structure/B2700923.png)
